1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Descripción
1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a piperidine ring connected via an ethanone linker to a piperazine moiety substituted with a pyrimidine-pyrazole hybrid structure. This compound’s design integrates multiple pharmacophoric elements:
- Piperidine and piperazine: Commonly used in medicinal chemistry for their ability to modulate pharmacokinetic properties, such as solubility and bioavailability .
Synthetic routes for analogous compounds often involve condensation reactions (e.g., refluxing enaminones with hydrazines in ethanol/acetic acid) or microwave-assisted deprotection steps, as seen in related piperazine derivatives .
Propiedades
IUPAC Name |
1-piperidin-1-yl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c26-18(24-6-2-1-3-7-24)14-22-9-11-23(12-10-22)16-13-17(20-15-19-16)25-8-4-5-21-25/h4-5,8,13,15H,1-3,6-7,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMOUWVNNORNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(Piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound notable for its unique structural features, which include a piperidine ring, a piperazine moiety, and a pyrazole-substituted pyrimidine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anti-cancer agent.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can disrupt cell cycle progression and induce apoptosis in cancer cells, positioning it as a candidate for further development in cancer therapeutics.
Biological Activity and Applications
The biological activity of 1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one extends beyond oncology. Its structural framework suggests potential applications in treating neurological disorders by modulating neurotransmitter systems through receptor antagonism.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo ring | Inhibits PKB with high selectivity |
| 1-[4-[6-(pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]piperazin-1-yl]ethanone | Imidazo substitution | Targeting multiple kinases |
| N-[2-(benzylpiperidin)]ethyl]-4-(pyrazin)amide | Benzyl substitution | Muscarinic receptor antagonist |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of substituents to optimize biological activity and pharmacokinetic properties. The ability to alter the structural components can enhance selectivity for specific biological targets while improving overall efficacy.
Case Studies and Research Findings
Several studies have evaluated the efficacy of 1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one in various biological assays:
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, correlating with its ability to inhibit CDK2 activity. This inhibition leads to G1 phase arrest and subsequent apoptosis in treated cells .
- Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound exhibit anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways, indicating potential use in treating anxiety disorders .
- Cytotoxicity Assessment : Evaluations on human embryonic kidney (HEK293) cells revealed that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for further development .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Its applications include:
- Anticancer Activity : Research has indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The presence of the piperazine and piperidine rings enhances the binding affinity to specific cancer-related targets, potentially leading to apoptosis in tumor cells .
- Antimicrobial Properties : Compounds containing pyrazole have been studied for their antimicrobial effects. The unique structure of this compound may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Neurological Research
The piperidine component suggests possible applications in neurology, particularly in the treatment of neurodegenerative diseases. Studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
Agricultural Chemistry
Research indicates that derivatives of this compound may serve as effective fungicides or herbicides. The structural components allow for interactions with biological pathways in plants, potentially leading to enhanced crop protection strategies .
Case Studies
Several studies have documented the effects and applications of related compounds:
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry explored the anticancer properties of pyrazole derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, with mechanisms involving cell cycle arrest and induction of apoptosis .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, researchers tested several pyrazole-containing compounds against common pathogens. The results showed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Agricultural Applications
A patent application described the use of similar compounds as fungicides, demonstrating effective control over fungal pathogens in crops. The study highlighted the compound's mechanism of action at the cellular level within fungal cells, leading to cell death and reduced spore formation .
Comparación Con Compuestos Similares
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s pyrimidine-pyrazole substituent distinguishes it from analogues with pyridazine (e.g., ) or pyrrolidine-modified pyrimidine cores (e.g., ).
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Q & A
Q. What approaches optimize analog synthesis for structure-activity relationship (SAR) studies?
- Methodological Answer : Use parallel synthesis to vary substituents on pyrimidine and piperazine rings. Assess steric/electronic effects via Hammett plots. Prioritize analogs with >10-fold activity differences for in vivo testing. Computational docking guides rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
